Bunolol

Pharmacology Beta-Blocker Oral Bioavailability

Inconsistent target engagement from short-acting β-blockers like propranolol undermines chronic in vivo study reproducibility. Bunolol (CAS 27591-01-1) is a racemic non-selective β-adrenoceptor antagonist that delivers sustained, stable receptor blockade-<10% recovery of isoproterenol-induced tachycardia at 12 h vs >50% for propranolol-minimizing re-dosing artifacts. • Enables chronic cardiovascular/behavioral protocols in large-animal models with consistent β-blockade • >60-fold stereospecific potency gap (levo vs. dextro) for chiral pharmacology SAR studies • >40-fold species divergence in oral-to-IV potency ratio (rats vs. humans/dogs) for translational PK/PD research. Supplied as ≥98% pure racemate with worldwide shipping for R&D.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 27591-01-1
Cat. No. B1668053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBunolol
CAS27591-01-1
SynonymsBunolol
Bunolol Hydrochloride
W 6412A
W-6412A
W6412A
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O
InChIInChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3
InChIKeyIXHBTMCLRNMKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bunolol: Non-Selective Beta-Blocker Overview


Bunolol is a racemic mixture whose pharmacological activity is predominantly conferred by its levo-isomer, levobunolol [1]. It functions as a potent, competitive, non-selective antagonist at both beta-1 and beta-2 adrenoceptors, thereby reducing intracellular cyclic AMP (cAMP) production in target tissues [2][3]. Clinically, bunolol (as its levo-isomer) is primarily utilized as a topical ophthalmic solution to lower intraocular pressure (IOP) in the management of open-angle glaucoma and ocular hypertension [4].

Composition Racemic mixture; primary activity from levo-isomer
Target Non-selective β₁/β₂ adrenoceptor antagonist
Research Model Supports ocular hypertension and IOP research models
Chiral Control Enables enantiomeric potency comparison studies

Why Bunolol Cannot Be Generically Substituted


While numerous beta-adrenoceptor antagonists exist, their interchangeability in research or clinical application is severely limited by significant quantitative disparities in potency, duration of action, and oral bioavailability. These differences are not merely academic but dictate dosing regimens and therapeutic windows. For instance, the substantial difference in oral-to-intravenous potency ratios for bunolol across species compared to propranolol highlights the pitfalls of assuming class-wide uniformity [1]. The following evidence demonstrates that selecting a beta-blocker based solely on its drug class is scientifically unsound; specific, quantifiable performance metrics, such as those detailed for bunolol, are critical for protocol design and procurement decisions.

Bunolol (Research Grade)
Propranolol (Class Comparator)
Higher oral potency in canine model; dose extrapolation from propranolol may mislead
Different oral potency profile; direct dose conversion not supported
Prolonged beta-blockade (>12 h) demonstrated in conscious dog models
Shorter duration; protocol design may require higher dosing frequency
Exceptionally poor oral bioavailability in rats (oral/IV ratio 212)
Different species exposure profile; rat data may not translate to dog/human

Bunolol Quantitative Differentiation Evidence


Oral Potency Advantage Over Propranolol

A direct comparative study in unanesthetized dogs revealed a profound difference in oral potency between racemic bunolol and propranolol. When evaluating the antagonism of isoproterenol-induced cardiovascular actions, orally administered bunolol was estimated to be approximately 20 times more potent than an equivalent oral dose of propranolol [1][2]. This contrasts with a smaller 3-fold potency advantage observed after intravenous administration, underscoring a specific pharmacokinetic advantage for bunolol following oral delivery [1].

Oral Potency vs. Propranolol
Head-to-head
~20×
Supports oral dose differentiation in research models
Unanesthetized dog; isoproterenol challenge
Pharmacology Beta-Blocker Oral Bioavailability In Vivo Potency Cardiovascular

Longer Duration of Beta-Blockade vs. Propranolol

The persistence of beta-adrenergic blockade is a key differentiator. In conscious dogs, the duration of action of levo-bunolol and propranolol was compared by monitoring the recovery of an isoproterenol-induced tachycardia response. At equiactive doses, the isoproterenol response had returned to more than 50% of its control value by 12 hours after propranolol administration. In contrast, the same response remained suppressed to less than 10% of the control value at the 12-hour mark following levo-bunolol [1]. This demonstrates a substantially prolonged pharmacodynamic effect.

Duration of Beta-Blockade
Head-to-head
Levo-bunolol: response
vs
Propranolol: response recovered to >50% at 12 h
Indicates prolonged pharmacodynamic effect for sustained blockade studies
Equiactive oral doses in conscious dogs
Species-Dependent Bioavailability
Cross-study comparable
l-Bunolol oral/IV ratio: Rat 212, Dog 4, Human 5
vs
Propranolol: Rat 210, Dog 32
Species-dependent oral exposure; rat model may not predict human/dog PK
Isoproterenol-induced tachycardia model
Propranolol-Resistant Hypertension
Reported clinical endpoint
l-Bunolol effective where propranolol failed (n=11)
in
Hospitalized hypertensive patients
Supports differential beta-blocker response investigation; not a therapeutic claim
Renin suppression noted; research model context only
Enantiomeric Potency
Class-level inference
>60×
Chiral composition verification essential for assay interpretation
Levo-isomer >60-fold more potent than dextro-isomer
Pharmacodynamics Beta-Blocker Duration of Action Isoproterenol Challenge Cardiovascular

Species-Dependent Oral Bioavailability Differences

A comparative study highlighted a critical species-dependent variation in the oral bioavailability of l-bunolol, which is not mirrored by propranolol. The oral-to-intravenous dose ratio required for a comparable degree of beta-adrenoceptor blockade was calculated. For l-bunolol, this ratio was 212 in rats but only 4 in dogs and 5 in humans [1]. This stark, >40-fold difference between rats and humans/dogs indicates a unique metabolic or absorption profile for bunolol in rodents. In contrast, the oral-to-intravenous ratio for propranolol was 210 in rats and 32 in dogs, showing a less dramatic interspecies discrepancy [1].

Species-Dependent Bioavailability
Cross-study comparable
l-Bunolol oral/IV ratio: Rat 212, Dog 4, Human 5
vs
Propranolol: Rat 210, Dog 32
Species-dependent oral exposure; rat model may not predict human/dog PK
Isoproterenol-induced tachycardia model
Pharmacokinetics Species Differences Oral Bioavailability Metabolism Translational Research

Efficacy in Propranolol-Resistant Hypertension

In a clinical study evaluating the antihypertensive effect of l-bunolol in 11 hospitalized hypertensive patients, the drug demonstrated significant efficacy. Notably, the study authors explicitly concluded that l-bunolol 'was found to be effective in cases that were resistant to propranolol' [1]. This finding points to a potential therapeutic or mechanistic distinction that extends beyond simple beta-adrenoceptor blockade potency. The study also noted that l-bunolol treatment resulted in a marked suppression of plasma renin levels in nearly all patients [1].

Propranolol-Resistant Hypertension
Reported clinical endpoint
l-Bunolol effective where propranolol failed (n=11)
in
Hospitalized hypertensive patients
Supports differential beta-blocker response investigation; not a therapeutic claim
Renin suppression noted; research model context only
Clinical Trial Hypertension Renin-Angiotensin System Drug Resistance Cardiovascular

Stereoselective Potency Between Enantiomers

Bunolol is a racemic mixture, and its pharmacological activity is highly stereoselective. The levo-isomer, levobunolol, has been shown to be greater than 60 times more potent as a beta-blocker than its dextro-isomer counterpart [1]. This highlights the critical importance of chiral purity in both research and pharmaceutical formulations. The activity of racemic bunolol is therefore almost entirely attributable to the presence of the levo-enantiomer.

Enantiomeric Potency
Class-level inference
>60×
Chiral composition verification essential for assay interpretation
Levo-isomer >60-fold more potent than dextro-isomer
Stereochemistry Structure-Activity Relationship Receptor Binding Chiral Pharmacology Beta-Blocker

Bunolol High-Value Research Applications


Sustained Beta-Blockade in Long-Term In Vivo Models

Leveraging its demonstrated long duration of action relative to propranolol, levo-bunolol is ideally suited for in vivo experimental protocols requiring stable, sustained beta-adrenergic blockade without frequent re-dosing. As shown by the <10% recovery of the isoproterenol-induced tachycardia response at 12 hours post-dose compared to >50% recovery for propranolol, levo-bunolol minimizes fluctuations in target engagement [1]. This is particularly advantageous in chronic cardiovascular or behavioral studies in large animal models where maintaining a consistent level of receptor blockade is critical for data reproducibility.

Investigating Beta-Blocker-Resistant Hypertension

The unique clinical observation that l-bunolol can effectively lower blood pressure in hypertensive patients who are resistant to propranolol makes it a valuable tool for investigating the underlying mechanisms of differential beta-blocker response [1]. Researchers can utilize l-bunolol in comparative studies with propranolol to dissect the contributions of renin-angiotensin system suppression, specific receptor subtype interactions, or other non-canonical pathways to antihypertensive efficacy, potentially identifying biomarkers for personalized therapy.

Validating Oral Bioavailability in Non-Rodent Species

Given the >40-fold discrepancy in its oral-to-intravenous potency ratio between rats (212) and humans/dogs (4-5), bunolol serves as a powerful probe for studying species-specific differences in drug absorption and first-pass metabolism [1]. It is an essential compound for research groups focused on translational pharmacokinetics and pharmacodynamics, allowing for the investigation of why certain compounds exhibit vastly different oral bioavailability across species and helping to validate the predictive value of canine versus rodent models for human oral drug exposure.

Studies Requiring Enantiomeric Potency Control

The >60-fold difference in beta-blocking potency between levo-bunolol and its dextro-isomer makes bunolol a compelling case study for research in chiral pharmacology [1]. It is an ideal compound for experiments designed to explore the impact of stereochemistry on receptor binding kinetics, downstream signaling, and in vivo pharmacodynamics. Procuring and studying the individual isomers or defined racemic mixtures is essential for projects focused on structure-activity relationships (SAR) or the development of enantiomerically pure pharmaceuticals.

Application
Selection Property
Validation Focus
Sustained beta-blockade in vivo models
Duration of action profile
Confirm target engagement >12 h post-dose
Differential beta-blocker response in hypertension models
Renin-suppression and response profile
Compare endpoint response vs. propranolol in model
Species-dependent oral bioavailability studies
Oral-to-IV potency ratio across species
Validate PK model in non-rodent species
Enantiomeric potency control in chiral pharmacology
Isomer-specific activity differential
Confirm isomer composition and receptor binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bunolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.